D-xylose 5-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11O8P |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5+/m0/s1 |
InChI Key |
PPQRONHOSHZGFQ-VPENINKCSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Significance As a Central Metabolite in Carbohydrate Metabolism Research
D-xylulose 5-phosphate holds a pivotal position at the crossroads of several major metabolic pathways, making it a subject of intense study for understanding cellular energy and biosynthetic homeostasis. Its primary significance lies in its role within the non-oxidative phase of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a fundamental route for generating essential cellular components.
The PPP is divided into two main branches: the oxidative phase, which produces NADPH for reductive biosynthesis and antioxidant defense, and the non-oxidative phase, which facilitates the interconversion of sugar phosphates. D-xylulose 5-phosphate is a central player in this non-oxidative branch. It is synthesized from its epimer, D-ribulose 5-phosphate, in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase. nih.gov
Once formed, Xu5P serves as a key substrate for the enzyme transketolase. wikipedia.org Transketolase catalyzes the transfer of a two-carbon unit from Xu5P to an acceptor molecule, a critical step for rearranging carbon skeletons. This reaction effectively links the PPP with glycolysis and gluconeogenesis by generating intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. This connection allows cells to adapt their metabolic flux based on the demand for NADPH, nucleotide precursors (via ribose-5-phosphate), or glycolytic intermediates for energy production.
In photosynthetic organisms, D-xylulose 5-phosphate is also an essential intermediate in the Calvin cycle, the pathway responsible for carbon fixation. During the regeneration phase of the cycle, Xu5P is involved in the series of reactions that ultimately regenerate ribulose-1,5-bisphosphate, the primary acceptor of carbon dioxide.
Table 1: Key Metabolic Pathways Involving D-Xylulose 5-Phosphate
| Pathway | Role of D-Xylulose 5-Phosphate | Key Associated Enzymes |
|---|---|---|
| Pentose Phosphate Pathway (Non-oxidative) | Central intermediate; two-carbon donor | Ribulose-5-phosphate 3-epimerase, Transketolase |
| Glycolysis/Gluconeogenesis | Links to these pathways via PPP intermediates | Transketolase |
| Calvin Cycle (Photosynthesis) | Intermediate in the regeneration phase | Ribulose-5-phosphate 3-epimerase, Transketolase |
Overview of D Xylulose 5 Phosphate S Role in Scientific Inquiry Across Biological Systems
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org It is primarily an anabolic pathway responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing pentose sugars necessary for nucleotide synthesis. wikipedia.orgmdpi.com The PPP is divided into an oxidative and a non-oxidative branch, with D-xylulose 5-phosphate serving as a critical component of the latter. mdpi.comwikipedia.org
Non-Oxidative Branch Intermediary Role
In the non-oxidative phase of the pentose phosphate pathway, D-xylulose 5-phosphate functions as a key intermediary. wikipedia.org This phase consists of a series of reversible reactions that interconvert sugar phosphates, linking the PPP with glycolysis and gluconeogenesis by generating intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. The central role of D-xylulose 5-phosphate in this branch allows for the flexible redirection of carbon flux to meet the cell's metabolic needs, whether for the synthesis of nucleotides, aromatic amino acids, or for energy production. wikipedia.org
Interconversion with D-Ribulose 5-Phosphate
D-xylulose 5-phosphate is synthesized from its epimer, D-ribulose 5-phosphate, a product of the oxidative phase of the PPP. This reversible conversion is catalyzed by the enzyme D-ribulose-5-phosphate 3-epimerase. nih.gov This epimerization is a critical step, as it provides the necessary substrate for the subsequent carbon-shuffling reactions in the non-oxidative PPP. The enzyme facilitates the change in stereochemistry at the third carbon atom of the sugar, converting the ketopentose D-ribulose 5-phosphate into D-xylulose 5-phosphate. libretexts.org
Transketolase-Mediated Carbon Shifting Reactions
A primary fate of D-xylulose 5-phosphate in the non-oxidative PPP is to serve as a two-carbon donor in reactions catalyzed by the enzyme transketolase. wikipedia.org This enzyme transfers a two-carbon ketol group from D-xylulose 5-phosphate to an acceptor aldose sugar. These reactions are fundamental for the interconversion of sugars with different carbon chain lengths.
For instance, transketolase can transfer a two-carbon unit from D-xylulose 5-phosphate to ribose 5-phosphate, yielding sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. berkeley.edu In another key reaction, transketolase transfers a two-carbon fragment from D-xylulose 5-phosphate to erythrose 4-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate. berkeley.edu These reactions highlight the role of D-xylulose 5-phosphate in linking the PPP with glycolysis.
| Enzyme | Substrates | Products | Pathway Connection |
| Transketolase | D-xylulose 5-phosphate, Ribose 5-phosphate | Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | Links pentose sugars to a seven-carbon sugar and a glycolytic intermediate. |
| Transketolase | D-xylulose 5-phosphate, Erythrose 4-phosphate | Fructose 6-phosphate, Glyceraldehyde 3-phosphate | Directly produces two key intermediates of glycolysis. |
Interplay with Glycolysis
D-xylulose 5-phosphate is not only an intermediate in the PPP but also a key signaling molecule that influences the rate of glycolysis. This interplay allows for the coordination of carbohydrate metabolism in response to the cell's energy status and biosynthetic requirements.
Metabolic Connectivity and Flux Redistribution
The transketolase-mediated reactions involving D-xylulose 5-phosphate provide a direct link between the pentose phosphate pathway and glycolysis. By producing the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate, the non-oxidative PPP can effectively channel excess pentose sugars back into the central pathway for ATP production. Conversely, when the demand for NADPH or ribose 5-phosphate is high, intermediates from glycolysis can be directed into the PPP. This bidirectional regulation of carbon flux between the two pathways is crucial for maintaining metabolic homeostasis. libretexts.org
Allosteric Regulation of Glycolytic Enzymes (e.g., PFK2/FBPase2)
Beyond its role as a metabolic intermediate, D-xylulose 5-phosphate acts as a crucial signaling molecule in the regulation of glycolysis. wikipedia.org It achieves this by allosterically activating protein phosphatase 2A. wikipedia.org This activated phosphatase then dephosphorylates the bifunctional enzyme phosphofructokinase 2/fructose-2,6-bisphosphatase 2 (PFK-2/FBPase-2). wikipedia.org
Dephosphorylation of this enzyme complex inactivates its FBPase-2 activity and activates its PFK-2 activity. wikipedia.org The resulting increase in the synthesis of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), leads to an upregulation of glycolysis. wikipedia.org This regulatory mechanism ensures that an abundance of glucose, which leads to increased levels of D-xylulose 5-phosphate via the PPP, stimulates the glycolytic breakdown of glucose for energy and biosynthetic precursors.
| Regulatory Molecule | Target Enzyme | Effect of Binding | Consequence for Glycolysis |
| D-xylulose 5-phosphate | Protein Phosphatase 2A | Activation | Indirectly stimulates glycolysis. |
| Activated Protein Phosphatase 2A | PFK-2/FBPase-2 | Dephosphorylation (activates PFK-2, inactivates FBPase-2) | Increased levels of fructose 2,6-bisphosphate, leading to upregulation of glycolysis. |
D-Xylose Catabolism and its Phosphorylation to D-Xylulose 5-Phosphate
D-xylose, a five-carbon aldose sugar, is a major component of hemicellulose in plant biomass. nih.gov Its catabolism into useful products is a critical process for many microorganisms. The conversion of D-xylose into D-xylulose 5-phosphate is a key step that connects xylose metabolism to the central pentose phosphate pathway (PPP). nih.govwikipedia.org Microorganisms have evolved several distinct pathways to achieve this conversion, broadly categorized into isomerase, oxidoreductase, phosphoketolase, and oxidative routes. wikipedia.orgmdpi.com
Isomerase Pathway in Prokaryotic Systems (e.g., E. coli, Bacillus, Lactobacillus)
The isomerase pathway is the most common route for D-xylose catabolism in prokaryotes. wikipedia.orgmdpi.comresearchgate.net This pathway involves the direct conversion of D-xylose to D-xylulose in a single enzymatic step. wikipedia.org
The key enzyme in this pathway is D-xylose isomerase (XI) (EC 5.3.1.5), which catalyzes the reversible isomerization of the aldose D-xylose to the ketose D-xylulose. wikipedia.orgresearchgate.net This reaction does not require any cofactors. nih.gov Subsequently, D-xylulose is phosphorylated by the enzyme xylulokinase (XK), utilizing ATP to produce D-xylulose 5-phosphate and ADP. nih.govresearchgate.net This final product, D-xylulose 5-phosphate, then enters the non-oxidative branch of the pentose phosphate pathway. nih.govfrontiersin.org
This pathway is prevalent in numerous bacteria, including well-studied species like Escherichia coli, Bacillus subtilis, and various Lactobacillus species. mdpi.comfrontiersin.org Although energetically straightforward, the equilibrium of the xylose isomerase reaction favors D-xylose, with a typical equilibrium mixture consisting of about 83% D-xylose and 17% D-xylulose, which can limit the metabolic flux. wikipedia.org
Table 1: Key Enzymes in the Prokaryotic Isomerase Pathway
| Enzyme | EC Number | Reaction Catalyzed | Organism Examples |
|---|---|---|---|
| D-Xylose Isomerase | 5.3.1.5 | D-xylose <=> D-xylulose | E. coli, Bacillus subtilis, Lactobacillus pentosus mdpi.comwikipedia.org |
Oxidoreductase Pathway in Eukaryotic Microorganisms (e.g., yeasts, fungi)
Eukaryotic microorganisms, such as yeasts and filamentous fungi, typically utilize the oxidoreductase pathway for D-xylose assimilation. wikipedia.orgresearchgate.net This pathway involves a two-step conversion of D-xylose to D-xylulose, with xylitol as an intermediate. nih.gov
The process begins with the reduction of D-xylose to xylitol, a reaction catalyzed by D-xylose reductase (XR). This enzyme preferentially uses NADPH, but can also use NADH as a cofactor. wikipedia.orgresearchgate.net In the second step, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), a reaction that is strictly dependent on NAD+. nih.govwikipedia.org The resulting D-xylulose is then phosphorylated to D-xylulose 5-phosphate by xylulokinase (XK), in the same manner as the isomerase pathway, allowing it to enter the pentose phosphate pathway. nih.govmdpi.com
A significant challenge in this pathway is the different cofactor preferences of XR (NADPH) and XDH (NAD+), which can lead to a redox imbalance, particularly under anaerobic conditions. researchgate.netnih.gov This imbalance can result in the accumulation of the intermediate xylitol. nih.govnih.gov This pathway is characteristic of many xylose-utilizing yeasts, including Scheffersomyces stipitis. nih.gov
Table 2: Key Enzymes in the Eukaryotic Oxidoreductase Pathway
| Enzyme | EC Number | Reaction Catalyzed | Cofactor Preference | Organism Examples |
|---|---|---|---|---|
| D-Xylose Reductase (XR) | 1.1.1.21 | D-xylose + NAD(P)H + H+ <=> Xylitol + NAD(P)+ | NADPH > NADH | Scheffersomyces stipitis, Candida tenuis nih.govnih.gov |
| Xylitol Dehydrogenase (XDH) | 1.1.1.9 | Xylitol + NAD+ <=> D-xylulose + NADH + H+ | NAD+ | Scheffersomyces stipitis nih.govresearchgate.net |
Phosphoketolase Pathway in Heterofermentative Microbes (e.g., Lactococcus lactis, Clostridium, Bifidobacterium)
Heterofermentative microbes, including certain lactic acid bacteria like Lactobacillus, Leuconostoc, and Bifidobacterium, utilize the phosphoketolase pathway for pentose metabolism. researchgate.netwikipedia.orgnih.gov In this pathway, D-xylulose 5-phosphate, generated from D-xylose via the previously mentioned routes, is a key substrate for the central enzyme, phosphoketolase (EC 4.1.2.9). researchgate.net
Phosphoketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that cleaves D-xylulose 5-phosphate into glyceraldehyde 3-phosphate (G3P) and acetyl-phosphate. This irreversible reaction is a hallmark of heterofermentative metabolism. nih.gov
The resulting products have distinct metabolic fates:
Glyceraldehyde 3-phosphate (G3P) enters the lower part of the Embden-Meyerhof-Parnas (glycolysis) pathway to be converted to lactate. nih.gov
Acetyl-phosphate can be converted to acetate, yielding an additional molecule of ATP, or reduced to ethanol (B145695), which serves to regenerate NAD+ from NADH under anaerobic conditions. researchgate.net
This pathway allows for the metabolism of pentose sugars and is a distinguishing feature of heterofermentative organisms. wikipedia.orgtaylorandfrancis.com Many phosphoketolases can also act on fructose 6-phosphate, linking hexose and pentose metabolism.
Table 3: Central Reaction of the Phosphoketolase Pathway
| Enzyme | EC Number | Substrate | Products | Organism Examples |
|---|
Distinct Oxidative D-Xylose Degradation Routes (e.g., Weimberg and Dahms pathways)
In addition to the phosphorylative pathways, some prokaryotes employ oxidative routes to degrade D-xylose. The Weimberg and Dahms pathways are two such non-phosphorylative routes that begin with the oxidation of D-xylose and converge on the intermediate 2-keto-3-deoxy-xylonate. wikipedia.orgfrontiersin.orgresearchgate.net
Weimberg Pathway: First described in Pseudomonas fragi, this pathway oxidizes D-xylose into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov The sequence of reactions is as follows:
D-xylose is oxidized to D-xylono-lactone by a D-xylose dehydrogenase. wikipedia.org
The lactone is hydrolyzed to D-xylonate by a lactonase. wikipedia.org
D-xylonate is dehydrated to form 2-keto-3-deoxy-xylonate. frontiersin.org
A second dehydratase converts this intermediate to α-ketoglutarate semialdehyde. wikipedia.orgfrontiersin.org
Finally, α-ketoglutarate semialdehyde is oxidized to α-ketoglutarate, which enters the TCA cycle. nih.gov
This pathway has been characterized in bacteria such as Caulobacter crescentus. nih.gov
Dahms Pathway: This pathway shares the initial steps with the Weimberg pathway, up to the formation of 2-keto-3-deoxy-xylonate. wikipedia.org However, it diverges at this point:
An aldolase cleaves 2-keto-3-deoxy-xylonate into pyruvate (B1213749) and glycolaldehyde. wikipedia.orgfrontiersin.org
Pyruvate enters central metabolism directly, while glycolaldehyde is further metabolized. frontiersin.org
These oxidative pathways represent an alternative strategy for xylose utilization that does not directly produce D-xylulose 5-phosphate, but instead generates key intermediates of central carbon metabolism. frontiersin.orgkobe-u.ac.jp
Table 4: Comparison of Oxidative D-Xylose Pathways
| Feature | Weimberg Pathway | Dahms Pathway |
|---|---|---|
| Initial Steps | D-xylose → D-xylono-lactone → D-xylonate → 2-keto-3-deoxy-xylonate | D-xylose → D-xylono-lactone → D-xylonate → 2-keto-3-deoxy-xylonate |
| Key Divergent Step | 2-keto-3-deoxy-xylonate is dehydrated to α-ketoglutarate semialdehyde wikipedia.org | 2-keto-3-deoxy-xylonate is cleaved by an aldolase wikipedia.org |
| Final Products | α-ketoglutarate (enters TCA cycle) nih.gov | Pyruvate and Glycolaldehyde frontiersin.org |
| Example Organisms | Pseudomonas fragi, Caulobacter crescentus nih.gov | Found in various prokaryotes frontiersin.org |
Biological Biosynthesis Pathways
In nature, D-xylulose 5-phosphate is synthesized through several enzymatic pathways. These pathways are central to the metabolism of pentose sugars derived from hemicellulose, a major component of lignocellulosic biomass.
Xylose Isomerase and Xylulokinase Catalysis
A direct and common pathway for the conversion of D-xylose to D-xylulose 5-phosphate in many prokaryotes involves a two-step enzymatic process catalyzed by xylose isomerase and xylulokinase. wikipedia.org
First, xylose isomerase (EC 5.3.1.5) catalyzes the reversible isomerization of the aldose sugar D-xylose to the ketose sugar D-xylulose. wikipedia.orgmdpi.com This reaction is a critical step in enabling organisms to utilize xylose as a carbon source. The equilibrium of this reaction, however, often favors D-xylose, with a typical mixture consisting of about 83% D-xylose and 17% D-xylulose. wikipedia.org
In the second step, xylulokinase (EC 2.7.1.17) catalyzes the phosphorylation of D-xylulose at the C5 position, yielding D-xylulose 5-phosphate. nih.govnih.govoup.com This reaction requires a phosphate donor, typically adenosine triphosphate (ATP). The phosphorylation of D-xylulose is an essential activation step that commits the sugar to further metabolic pathways, primarily the pentose phosphate pathway. oup.com
This two-enzyme system is a cornerstone of natural xylose metabolism and has been extensively studied for applications in biofuel production and biocatalysis. nih.govresearchgate.net
Xylose Reductase and Xylitol Dehydrogenase Catalysis
Eukaryotic microorganisms, such as yeasts, often employ an alternative two-step pathway, also known as the "Xylose Reductase-Xylitol Dehydrogenase" (XR-XDH) pathway, to convert D-xylose to D-xylulose. wikipedia.orgresearchgate.net
The initial step is the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR) (EC 1.1.1.307). This enzyme utilizes the cofactors NADH or NADPH to facilitate the reduction. wikipedia.orgnih.gov
Subsequently, xylitol dehydrogenase (XDH) (EC 1.1.1.9) oxidizes xylitol to D-xylulose. This reaction is dependent on the cofactor NAD+. wikipedia.orgwikipedia.org The resulting D-xylulose can then be phosphorylated by xylulokinase to form D-xylulose 5-phosphate, which then enters the pentose phosphate pathway. wikipedia.org A notable challenge in this pathway, particularly in metabolic engineering applications, is the potential for cofactor imbalance between the NADPH-preferring XR and the NAD+-dependent XDH, which can lead to the accumulation of the intermediate xylitol. nih.gov
Ribulose-5-Phosphate 3-Epimerase-Mediated Formation
D-xylulose 5-phosphate is also a key product in the non-oxidative phase of the pentose phosphate pathway through the action of ribulose-5-phosphate 3-epimerase (RPE) (EC 5.1.3.1). ebi.ac.ukwikipedia.org This enzyme catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. ebi.ac.uknih.gov
This conversion is vital for maintaining the balance of pentose phosphates in the cell and provides the necessary substrate for the transketolase reaction, another key step in the pentose phosphate pathway. wikipedia.orgnih.gov The enzyme is found in a wide range of organisms, from bacteria to plants and fungi, highlighting its fundamental role in metabolism. ebi.ac.ukebi.ac.uk In humans, this reaction is crucial for generating precursors for the synthesis of aromatic amino acids and for energy production. nih.gov
Academic Approaches to Enzymatic Production
The enzymatic synthesis of D-xylulose 5-phosphate is a significant area of academic research, driven by the compound's importance as a biochemical standard and its potential applications.
Design of Multi-Enzyme Cascade Systems for Synthesis
In vitro multi-enzyme cascade reactions offer a powerful strategy for the synthesis of D-xylulose 5-phosphate from inexpensive starting materials like D-xylose. These one-pot systems can improve efficiency and yield by overcoming the limitations of single-enzyme reactions. nih.govresearchgate.net
Researchers have designed synthetic enzymatic pathways that mimic and optimize the natural metabolic routes. A common approach involves a two-enzyme cascade using xylose isomerase and xylulokinase. nih.govresearchgate.net To address the high cost of the ATP required by xylulokinase, a third enzyme, such as polyphosphate kinase, can be included for in situ ATP regeneration. nih.gov
Interestingly, some studies have demonstrated that the xylulokinase from the hyperthermophilic bacterium Thermotoga maritima exhibits promiscuous activity with polyphosphate, a much cheaper phosphate donor than ATP. This discovery has led to the development of a minimized two-enzyme cascade (xylose isomerase and xylulokinase) for the synthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate, significantly reducing the cost of production. nih.gov
Characterization of Reaction Kinetics for Process Optimization
Key factors that are often optimized include:
Temperature: The optimal temperature for the cascade needs to balance the thermal stability and activity of all enzymes involved. For instance, in a two-enzyme system using xylose isomerase and a thermostable xylulokinase, an optimized temperature of 45°C has been reported. nih.gov
Substrate Concentration: The initial concentrations of substrates like D-xylose and the phosphate donor are optimized to maximize product formation without causing substrate inhibition.
One study on a minimized two-enzyme system successfully produced 32 mM of D-xylulose 5-phosphate from 50 mM of xylose and polyphosphate after 36 hours at 45°C. nih.gov Such detailed characterization of reaction kinetics is essential for the rational design and scaling up of efficient biocatalytic processes for the synthesis of valuable sugar phosphates.
Interactive Data Tables
Table 1: Kinetic Parameters of Key Enzymes in D-Xylose Metabolism
| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | pH | Temperature (°C) |
| Xylose Isomerase | Piromyces sp. | D-xylose | ~20 | - | - | - |
| Xylose Isomerase | Pichia stipitis | D-xylose | 42 - 97 | 17 - 48 U/mg | - | - |
| Xylulokinase | Mucor circinelloides | D-xylulose | 0.29 | - | - | - |
| Xylulokinase | Mucor circinelloides | ATP | 0.51 | - | - | - |
Data sourced from multiple studies and may vary based on experimental conditions. nih.govnih.gov
Table 2: Optimization of a Two-Enzyme Cascade for D-Xylulose 5-Phosphate Synthesis
| Parameter | Condition | D-Xylulose 5-Phosphate Yield (mM) |
| Reaction Time | 36 hours | 32 |
| Temperature | 45°C | 32 |
| Initial D-xylose | 50 mM | 32 |
| Phosphate Donor | Polyphosphate | 32 |
Data from a study on a minimized two-enzyme system. nih.gov
Biosynthesis and in Vitro Enzymatic Synthesis of D Xylulose 5 Phosphate
In Vitro Enzymatic Synthesis
The efficient biocatalytic production of D-xylulose 5-phosphate (Xu5P) is highly dependent on the strategic selection of substrates and the optimization of reaction conditions to enhance product yield. Researchers have explored various enzymatic pathways, each with distinct substrate requirements and potential for yield improvement.
A prominent strategy for Xu5P synthesis involves a cascade reaction starting from D-xylose. This approach typically utilizes two key enzymes: xylose isomerase (XI) and xylulokinase (XK). In this pathway, D-xylose is first isomerized to D-xylulose by XI, which is then phosphorylated to D-xylulose 5-phosphate by XK. A critical aspect of this process is the requirement of a phosphate (B84403) donor, typically adenosine triphosphate (ATP) for the xylulokinase-catalyzed step.
To improve the economic feasibility of this process, strategies for in situ ATP regeneration have been developed. One such method involves the use of a third enzyme, polyphosphate kinase (PPK), which utilizes polyphosphate to regenerate ATP from ADP. However, research has also demonstrated a minimized two-enzyme system that bypasses the need for PPK. nih.gov This simplification is possible due to the promiscuous activity of some xylulokinases, such as the one from the hyperthermophilic bacterium Thermotoga maritima, which can directly use polyphosphate as a phosphate donor. nih.gov
Optimization of this two-enzyme system has been a key focus for enhancing Xu5P yield. Factors such as reaction temperature, the ratio of the enzymes, and substrate concentrations have been systematically investigated. For instance, in one study, an optimized two-enzyme system successfully produced 32 mM of Xu5P from an initial concentration of 50 mM D-xylose and polyphosphate over a 36-hour period at 45°C. nih.gov
Another established biocatalytic route for Xu5P synthesis employs the enzyme transketolase. This approach is based on the irreversible transfer of a two-carbon ketol group from a donor substrate to an aldose acceptor. researchgate.net A common substrate pair for this reaction is hydroxypyruvate (donor) and D-glyceraldehyde-3-phosphate (acceptor), which react to form D-xylulose 5-phosphate and release carbon dioxide. researchgate.net While this method offers the advantage of an irreversible reaction, it can be hindered by the cost and stability of the substrates, such as D-glyceraldehyde-3-phosphate. researchgate.net
Direct phosphorylation of D-xylulose using xylulokinase presents a more direct, single-step synthetic route. tandfonline.com The primary challenge in this approach is the efficient and cost-effective supply of the ATP cofactor required by the kinase. To address this, ATP regeneration systems are often coupled with the phosphorylation reaction. A widely used system is the phosphoenolpyruvate (PEP)/pyruvate (B1213749) kinase (PK) system, which continuously regenerates ATP, allowing for high conversion rates of the monosaccharide substrate. tandfonline.com Studies using this method with xylulokinase from Saccharomyces cerevisiae have reported nearly 100% conversion of D-xylulose to D-xylulose 5-phosphate. tandfonline.com
The selection of the enzyme source is also crucial for optimizing the process. For example, the xylulokinase from Thermotoga maritima has shown favorable activity with polyphosphate, simplifying the reaction system. nih.govresearchgate.net Similarly, the choice of expression systems for producing these enzymes, such as Escherichia coli, can significantly impact the availability and activity of the biocatalysts. tandfonline.com
The table below summarizes key findings from different biocatalytic strategies for D-xylulose 5-phosphate synthesis, highlighting the substrates used and the corresponding product yields.
| Enzymatic System | Key Enzymes | Substrates | Product Yield | Reference |
| Minimized Two-Enzyme Cascade | Xylose Isomerase, Xylulokinase (T. maritima) | D-xylose, Polyphosphate | 32 mM Xu5P from 50 mM D-xylose | nih.gov |
| Three-Enzyme Cascade with ATP Regeneration | Xylose Isomerase, Xylulokinase, Polyphosphate Kinase | D-xylose, Polyphosphate, ATP (catalytic) | Comparison study with two-enzyme system | researchgate.net |
| Transketolase-Catalyzed Synthesis | Transketolase | Hydroxypyruvate, D-glyceraldehyde-3-phosphate | Preparations with 88% purity | researchgate.net |
| Xylulokinase with ATP Regeneration | Xylulokinase (S. cerevisiae), Pyruvate Kinase | D-xylulose, Phosphoenolpyruvate | Nearly 100% conversion | tandfonline.com |
Transcriptional Regulation of Metabolic Genes and Operons
D-xylulose 5-phosphate and its metabolic precursors are central to the transcriptional control of carbohydrate metabolism. This regulation occurs through overarching mechanisms like carbon catabolite repression and specific inducible systems that respond directly to the availability of xylose.
Carbon catabolite repression (CCR) is a global regulatory mechanism that ensures the preferential utilization of energy-efficient carbon sources, such as glucose, over less favorable ones like xylose. pnas.org In many bacteria, the presence of glucose represses the transcription of operons responsible for metabolizing other sugars, including the xyl operon that leads to the formation of D-xylulose 5-phosphate. pnas.orgnih.gov
In Gram-positive bacteria like Bacillus subtilis, this repression is primarily mediated by the catabolite control protein A (CcpA). nih.govtno.nl When glucose is abundant, elevated levels of fructose-1,6-bisphosphate trigger the phosphorylation of the HPr protein, which then forms a complex with CcpA. jmb.or.kr This CcpA/HPr-P complex binds to specific DNA sites known as catabolite responsive elements (cre) located in the promoter regions of target operons, including the xyl operon. nih.govjmb.or.kr This binding physically obstructs transcription, preventing the synthesis of xylose isomerase and xylulokinase, the enzymes required to produce D-xylulose 5-phosphate from xylose. nih.govjmb.or.kr Therefore, while Xu5P itself is not the direct repressor, its production from xylose is tightly controlled by CCR to optimize carbon source utilization. nih.gov
In Escherichia coli, CCR is mediated by the cAMP receptor protein (CRP). In the absence of glucose, cAMP levels rise and bind to CRP, which then activates the transcription of operons for alternative sugars, including the xyl operons. pnas.org Conversely, the presence of glucose lowers cAMP levels, preventing CRP-mediated activation and thus repressing the xylose utilization pathway. pnas.org
Table 1: Key Components of Carbon Catabolite Repression Affecting Xylose Metabolism
| Organism | Key Regulator | Cofactor/Effector | Mechanism of Repression on xyl Operon |
| Bacillus subtilis | CcpA | HPr(Ser-P) (activated by Fructose-1,6-bisphosphate) | The CcpA/HPr-P complex binds to cre sites in the promoter region, blocking transcription of xylA and xylB. nih.govtno.nljmb.or.kr |
| Escherichia coli | CRP | cAMP | Low glucose leads to high cAMP, which activates CRP to promote transcription. High glucose lowers cAMP, preventing activation. pnas.org |
Beyond the global control of CCR, the expression of genes for xylose metabolism is often directly regulated by the presence of xylose itself, forming the basis for widely used inducible gene expression systems. nih.gov In many bacteria, including Bacillus subtilis and Lactobacillus pentosus, the xyl operon is under the negative control of a repressor protein, XylR. nih.govrug.nl
In the absence of xylose, the XylR protein binds to an operator sequence within the promoter region of the xyl operon, physically blocking RNA polymerase and preventing transcription of the downstream genes, xylA (xylose isomerase) and xylB (xylulokinase). nih.govrug.nl When xylose is introduced into the cell, it acts as an inducer, binding to the XylR repressor. pnas.org This binding causes a conformational change in XylR, reducing its affinity for the operator DNA. pnas.org The repressor then dissociates from the operator, allowing for the transcription of xylA and xylB and the subsequent conversion of xylose to D-xylulose and then to D-xylulose 5-phosphate. pnas.orgnih.gov
This on-demand gene expression mechanism is a cornerstone of biotechnology, enabling the controlled production of recombinant proteins. nih.gov The promoter from the xylA gene, combined with the xylR gene, creates a tightly regulated system where gene expression can be switched on simply by adding xylose to the culture medium. nih.govrug.nl
Table 2: Components of the Xylose-Inducible System
| Component | Type | Function in the Absence of Xylose | Function in the Presence of Xylose |
| XylR | Protein | Binds to the xyl operator, repressing transcription. nih.govrug.nl | Binds to xylose, dissociates from the operator. pnas.org |
| xyl Operator | DNA | Binding site for the XylR repressor. nih.gov | Becomes free, allowing RNA polymerase to initiate transcription. pnas.org |
| Xylose | Molecule | Not present. | Acts as an inducer by binding to XylR. pnas.org |
| xylA, xylB | Genes | Transcription is repressed. jmb.or.krrug.nl | Transcribed to produce enzymes for xylose metabolism, leading to D-xylulose 5-phosphate. nih.gov |
Enzyme Activity Regulation
D-xylulose 5-phosphate acts as a key signaling metabolite that directly regulates the activity of enzymes central to metabolic control, most notably protein phosphatases. This allosteric regulation provides a rapid mechanism to adapt cellular metabolism in response to nutrient flux.
A pivotal discovery in metabolic regulation was the identification of D-xylulose 5-phosphate as a specific allosteric activator of Protein Phosphatase 2A (PP2A). researchgate.nethmdb.ca This activation serves as a primary glucose-signaling mechanism in the liver, coordinating glycolysis and lipogenesis. researchgate.netannualreviews.org When glucose levels are high, flux through the pentose (B10789219) phosphate pathway increases, leading to elevated concentrations of Xu5P. hmdb.caresearchgate.net
Xu5P binds to a specific regulatory subunit of the PP2A complex, triggering a conformational change that increases its phosphatase activity. researchgate.netnih.gov This activated PP2A then dephosphorylates key regulatory proteins:
Carbohydrate Response Element-Binding Protein (ChREBP): PP2A activation by Xu5P leads to the dephosphorylation of the transcription factor ChREBP. researchgate.net This unmasks a nuclear localization signal, allowing ChREBP to translocate into the nucleus and activate the transcription of genes involved in fatty acid synthesis (e.g., fatty acid synthase, acetyl-CoA carboxylase) and glycolysis (e.g., L-type pyruvate kinase). researchgate.net
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2): Activated PP2A also dephosphorylates this bifunctional enzyme. annualreviews.orgresearchgate.net Dephosphorylation activates the kinase domain (PFK-2) and inactivates the bisphosphatase domain (FBPase-2). This results in an increase in the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key rate-limiting enzyme of glycolysis. researchgate.net
This dual action ensures that a high glucose load is efficiently processed through glycolysis and the excess carbon is channeled into long-term storage as fat. hmdb.caannualreviews.org
The metabolic pathways that produce and consume D-xylulose 5-phosphate are intricately linked to the cellular redox balance, specifically the ratio of NAD(P)H to NAD(P)⁺. nih.gov The pentose phosphate pathway, where Xu5P is a central intermediate, is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense. wikipathways.orgunivr.it
The catabolism of D-xylose in many microorganisms presents a classic example of cofactor imbalance. The initial conversion often involves two steps:
An NADPH-dependent xylose reductase converts xylose to xylitol (B92547). nih.govresearchgate.net
An NAD⁺-dependent xylitol dehydrogenase converts xylitol to D-xylulose. nih.govresearchgate.net
This process consumes NADPH while producing NADH, creating an imbalance that can hinder efficient fermentation unless the cell can effectively regenerate the cofactors. nih.gov The subsequent phosphorylation of D-xylulose to D-xylulose 5-phosphate and its entry into the PPP directly influences the NADP⁺/NADPH ratio. The oxidative branch of the PPP, which can be fed by intermediates from the non-oxidative branch, is a primary route for NADPH generation. wikipathways.orgmuni.cz The activity of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the oxidative PPP, is allosterically regulated by the availability of its substrate NADP⁺. univr.it Therefore, as NADPH is consumed by biosynthetic processes, the resulting increase in the NADP⁺/NADPH ratio stimulates the PPP to produce more NADPH. univr.it The flux through Xu5P and the PPP is thus critical for maintaining redox homeostasis. asm.org
Elucidation of Catalytic Intermediates
The understanding of enzymatic mechanisms often hinges on the identification and characterization of transient catalytic intermediates. For enzymes involved with D-xylulose 5-phosphate, studies have illuminated key steps in their reaction pathways.
One significant area of research involves 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), an enzyme critical for the non-mevalonate pathway of isoprenoid biosynthesis in bacteria osti.govnih.govresearchgate.netnih.govnih.govwikipedia.orgmdpi.com. DXPS converts pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) into 1-deoxy-D-xylulose 5-phosphate (DXP). Structural studies using X-ray crystallography have captured snapshots of DXPS bound to intermediates along its reaction coordinate. These include a structure mimicking the pre-decarboxylation intermediate, C2α-lactyl-ThDP (LThDP), and a post-decarboxylation state with a bound enamine intermediate osti.govnih.govresearchgate.net. The LThDP intermediate is stabilized by active site histidine residues, and a significant conformational change (17 Å) involving these histidines appears to trigger the decarboxylation of LThDP to form the enamine intermediate osti.govnih.govresearchgate.net. This mechanism helps limit side reactions by arresting the process when a cosubstrate is absent osti.govnih.govresearchgate.net.
Mechanistic studies on 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), another enzyme in the isoprenoid pathway, suggest a retroaldol/aldol rearrangement mechanism for the conversion of DXP to 2-C-methyl-D-erythrose 4-phosphate acs.orgresearchgate.net. Kinetic isotope effect studies provide evidence for the cleavage of the C3-C4 bond of DXP as the rate-limiting step in this rearrangement acs.org. Pre-steady-state kinetic analyses of DXR from Mycobacterium tuberculosis (MtDXR) have revealed a complex kinetic mechanism involving random substrate binding and ordered release of products, with a partially rate-limiting release of the product MEP analytik.co.ukacs.org.
Human ribulose 5-phosphate 3-epimerase (hRPE), which catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate, utilizes an acid-base catalytic mechanism involving two aspartic acid residues pdbj.orgnih.gov. Structural studies of hRPE in complex with its substrates and products have revealed an octahedrally coordinated Fe2+ ion within the active site, which is crucial for catalysis pdbj.orgnih.gov.
Table 1: Identified Intermediates in D-Xylulose 5-Phosphate Related Enzymatic Reactions
| Enzyme | Intermediate(s) Identified | Reaction Step | Key Interacting Compound | References |
| DXPS | C2α-lactyl-ThDP (LThDP) | Pre-decarboxylation | Thiamine diphosphate (B83284) (ThDP), Pyruvate, D-GAP | osti.govnih.govresearchgate.net |
| DXPS | Enamine intermediate | Post-decarboxylation | ThDP, Pyruvate, D-GAP | osti.govnih.govresearchgate.net |
| DXR | Retroaldol intermediate | Rearrangement | DXP | acs.orgresearchgate.net |
| DXR | Aldol intermediate | Rearrangement | DXP | acs.orgresearchgate.net |
| hRPE | cis-enediolate intermediate | Epimerization | D-ribulose 5-phosphate | pdbj.orgnih.gov |
Structural Insights into Enzyme Function
Understanding the three-dimensional structures of enzymes and their interactions with substrates or inhibitors provides critical insights into their catalytic mechanisms and potential for modulation.
The active sites of enzymes interacting with D-xylulose 5-phosphate are finely tuned for substrate recognition and catalysis. Structural studies have elucidated the specific residues and environments involved in binding these molecules.
1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) enzymes typically possess a TPP cofactor, and their active sites are located at the interface of domains I and II nih.govmdpi.com. The C-2 atom of the thiazolium ring of TPP is exposed to a pocket that serves as the substrate-binding site nih.gov. For Deinococcus radiodurans DXPS, crystallographic data reveal that active site histidine residues stabilize the LThDP intermediate osti.govnih.govresearchgate.net. The binding of substrates like pyruvate and D-GAP is crucial, and studies suggest a random sequential mechanism nih.govwikipedia.orgmdpi.comprimescholars.com. For instance, in E. coli DXS, His-49 is positioned to abstract a proton from the donor substrate, while Asp-427 is proposed to be involved in selecting the stereoisomer researchgate.net.
1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzymes, such as those from Zymomonas mobilis and Escherichia coli, exhibit conserved active site architectures analytik.co.ukacs.orgrcsb.orgresearchgate.netnih.gov. The enzyme from Z. mobilis consists of three domains, with the second domain harboring most of the putative active site residues rcsb.org. The active site architecture is highly conserved across different species, although variations in NADPH adenine (B156593) ring recognition exist rcsb.org. In M. tuberculosis DXR, the phosphonate (B1237965) group of inhibitors interacts with residues like Lys-219, Asn-218, Ser-213, and Ser-177, while the hydroxamate group chelates the metal ion nih.gov. Trp-211 plays a significant role in recognizing different inhibitors through π-π stacking and charge transfer interactions nih.gov.
Human ribulose 5-phosphate 3-epimerase (hRPE) features a TIM barrel fold with an active site containing an Fe2+ ion coordinated by residues such as Glu-155, Asp-185, His-211, and Glu-251 in E. coli UlaE (an L-xylulose-5-phosphate 3-epimerase) pdbj.orgnih.govrcsb.orgasm.org. For hRPE, Aspartic acids are well-positioned to facilitate proton transfers pdbj.orgnih.gov. Ligand binding studies show that residues like Ser-10, Leu-12, and Met-72 are important for activity, with mutations affecting substrate binding and catalytic efficiency pdbj.orgnih.gov. For example, the side chain of Leu-12 interacts with the C4 oxygen of D-xylulose 5-phosphate, and its mutation to alanine (B10760859) results in a significant loss of activity pdbj.orgnih.gov.
Table 2: Key Active Site Residues and Ligand Interactions
| Enzyme | Key Residues | Ligand Interaction | Role | References |
| DXPS | His-49 | Proton abstraction | Catalysis (pyruvate deprotonation) | researchgate.net |
| DXPS | Asp-427 | Stereoisomer selection | Catalysis | researchgate.net |
| DXPS | His-434 | Contributes to positively charged well | D-GAP binding | nih.gov |
| DXR | Trp-211 | π-π stacking, charge transfer | Inhibitor recognition | nih.govnih.gov |
| DXR | Lys-219, Asn-218, Ser-213, Ser-177 | Hydrogen bonds, electrostatic interactions | Phosphonate binding | nih.gov |
| hRPE | Aspartic acids (e.g., Asp-37) | Proton transfer | Catalysis | pdbj.orgnih.gov |
| hRPE | Leu-12 | Interaction with C4 oxygen of Xu5P | Substrate binding, hydrophobicity | pdbj.orgnih.gov |
| UlaE | Glu-155, Glu-251 | Metal coordination, proton transfer | Catalysis | rcsb.orgasm.org |
Protein engineering, through methods like site-directed mutagenesis and directed evolution, offers strategies to improve enzyme efficiency, alter substrate specificity, or enhance stability for industrial applications.
Transketolase (TK) , an enzyme related to DXPS, has been engineered using directed evolution to accept pyruvate as a donor substrate, a function naturally performed by DXPS researchgate.net. Variants of thermostable TK from Geobacillus stearothermophilus were developed to utilize pyruvate and higher aliphatic homologues, showing improved catalytic efficiency with pyruvate compared to the wild-type enzyme researchgate.net.
1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors have also been developed through protein engineering and structure-activity relationship (SAR) studies. Lipophilic phosphonates represent a new class of DXR inhibitors, with modifications aimed at optimizing binding affinity and antibacterial activity nih.gov. For instance, the interaction of inhibitors with Trp-211 and the phosphonate binding site, involving residues like Lys-219, Asn-218, Ser-213, and Ser-177, has guided the design of more potent compounds nih.govnih.gov.
Table 3: Protein Engineering Efforts for D-Xylulose 5-Phosphate Interacting Enzymes
| Enzyme | Engineering Strategy | Target Modification | Observed Effect | References |
| PtDXS | Site-directed mutagenesis | Mutating Ala residues (e.g., A147G, A352G) | Reduced IDP inhibition, altered catalytic efficiency | plos.org |
| TK | Directed evolution | Altering active site residues (e.g., H100) | Pyruvate acceptance, improved catalytic efficiency | researchgate.net |
| DXR | SAR and structural studies | Modifying inhibitor structure (lipophilic phosphonates) | Optimized binding affinity, enhanced antibacterial activity | nih.govnih.gov |
Compound List:
D-Xylulose 5-phosphate
1-Deoxy-D-xylulose 5-phosphate (DXP)
D-Glyceraldehyde 3-phosphate (D-GAP)
Pyruvate
Thiamine diphosphate (ThDP)
C2α-lactyl-ThDP (LThDP)
Enamine intermediate
2-C-methyl-D-erythrose 4-phosphate (MEP)
D-Ribulose 5-phosphate
Isopentenyl diphosphate (IDP)
Dimethylallyl diphosphate (DMADP)
Fosmidomycin (FSM)
FR900098
Regulatory Mechanisms and Signal Transduction Involving D Xylulose 5 Phosphate
Transketolase
Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. mdpi.com As previously mentioned, D-xylose 5-phosphate is a primary ketose donor for transketolase in the pentose (B10789219) phosphate (B84403) pathway. nih.gov The mechanism involves the formation of a covalent intermediate between TPP and the two-carbon fragment from this compound, which is then transferred to the acceptor sugar. nih.gov
Phosphoketolase
Phosphoketolase is another TPP-dependent enzyme that cleaves ketose phosphates. scispace.com Specifically, xylulose-5-phosphate phosphoketolase catalyzes the phosphorolytic cleavage of this compound into acetyl-phosphate and glyceraldehyde-3-phosphate. nih.gov This reaction is a hallmark of the phosphoketolase pathway, which is an alternative route for carbohydrate metabolism found in some bacteria and fungi. nih.govnih.gov
Significance in Specific Organisms
Bacteria
In many bacteria, D-xylose is a significant carbon source derived from the hemicellulose component of plant biomass. mdpi.com The primary pathway for D-xylose utilization in bacteria is the isomerase pathway, where D-xylose is first converted to D-xylulose by xylose isomerase, and then phosphorylated to this compound by xylulokinase. wikipedia.orgresearchgate.net this compound then enters the pentose (B10789219) phosphate (B84403) pathway. Some bacteria, like certain species of Lactobacillus and Clostridium, utilize the phosphoketolase pathway to metabolize this compound. mdpi.comtuscany-diet.net
Archaea
The metabolism of D-xylose in archaea can differ from the canonical bacterial pathways. For instance, in the halophilic archaeon Haloferax volcanii, D-xylose is degraded via an oxidative pathway that does not involve the formation of this compound as an intermediate. nih.govnih.gov However, other archaea may possess pathways that do generate this intermediate.
Plants
In photosynthetic organisms, this compound is an essential intermediate in the Calvin cycle, the pathway responsible for carbon fixation. It is involved in the regeneration phase of the cycle, where it is used to regenerate ribulose-1,5-bisphosphate, the primary CO₂ acceptor. This compound is also a precursor for the biosynthesis of various plant-specific compounds.
Fungi
Similar to bacteria, many fungi can utilize D-xylose as a carbon source. The typical fungal pathway involves the reduction of D-xylose to xylitol (B92547) by xylose reductase, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase. wikipedia.orgresearchgate.net D-xylulose is then phosphorylated to this compound by xylulokinase. nih.gov In some fungi, such as the opportunistic pathogen Cryptococcus neoformans, a phosphoketolase pathway for the metabolism of this compound has been identified. nih.gov
Biotechnological Applications and Metabolic Engineering
Production of Biofuels and Biochemicals from Xylose
The efficient utilization of xylose, a major component of lignocellulosic biomass, is crucial for the economic production of biofuels and biochemicals. encyclopedia.pub Metabolic engineering efforts in organisms like Saccharomyces cerevisiae and Escherichia coli have focused on optimizing the conversion of xylose to this compound and channeling it into desired production pathways. researchgate.net For example, engineered yeast strains can ferment xylose to ethanol (B145695) by converting it to this compound, which then enters the pentose (B10789219) phosphate (B84403) and glycolytic pathways. researchgate.net Synthetic pathways have also been engineered in E. coli for the assimilation of D-xylose into value-added chemicals like ethylene glycol and glycolic acid, proceeding through D-xylulose-1-phosphate, an isomer of this compound. nih.gov
In Vitro Biosynthesis and Biocatalysis
This compound is a valuable, albeit expensive, sugar phosphate for research and biocatalytic applications. researchgate.net Enzymatic cascade reactions have been developed for the in vitro synthesis of this compound from D-xylose and a phosphate donor. nih.govresearchgate.net One such system utilizes xylose isomerase and xylulokinase in a one-pot reaction. nih.govresearchgate.net Furthermore, this compound is a key intermediate in cell-free synthetic enzymatic pathways for the production of biohydrogen from xylooligomers. scispace.com
Biological Systems and Organismal Diversity in D Xylulose 5 Phosphate Metabolism
Plant Metabolism and Biosynthesis
In plants, D-xylulose 5-phosphate itself is not a primary focus in secondary metabolism. Instead, the related compound 1-deoxy-D-xylulose 5-phosphate (DXP) is a critical precursor in the Methylerythritol Phosphate (B84403) (MEP) pathway, which is essential for the biosynthesis of isoprenoids, including terpenoids.
The MEP pathway, initiated by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is the principal route for producing isoprenoid precursors in plant plastids. These precursors are vital for the synthesis of a vast array of secondary metabolites, including terpenoids, which serve functions in plant defense, signaling, and development. DXP is formed from pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by DXS frontiersin.orgmdpi.comebi.ac.ukasm.orgcdnsciencepub.compnas.orgmdpi.comnih.govupv.esnih.govresearchgate.netuniprot.orgnih.govresearchgate.netresearchgate.net.
The genes encoding DXS (1-deoxy-D-xylulose 5-phosphate synthase) are often found as gene families in plants, with different isoforms potentially playing specialized roles in isoprenoid biosynthesis.
Solanum lycopersicum (Tomato): Tomato possesses multiple DXS genes (e.g., SlDXS1-3). Studies indicate that these genes are expressed in various tissues and can respond to environmental stimuli, suggesting distinct physiological roles in isoprenoid metabolism, including the synthesis of carotenoids and other secondary metabolites mdpi.commdpi.comupv.esresearchgate.netresearchgate.net.
Morus notabilis (Mulberry): Research on mulberry has identified DXS gene family members (MnDXS1, MnDXS2A, MnDXS2B) that are localized to chloroplasts. Their differential expression patterns suggest varied functions, potentially related to plant defense and development, highlighting the importance of DXS in regulating terpenoid flux frontiersin.orgnih.gov.
Mammalian Metabolic Research Contexts
In mammalian metabolic research, D-xylose 5-phosphate (D-X5P) is recognized as a critical intermediate linking the glucuronate-xylulose pathway to the pentose (B10789219) phosphate pathway (PPP) drugbank.complos.org. Its synthesis in mammals primarily occurs through the phosphorylation of D-xylulose by the ATP-dependent enzyme xylulokinase (XK) drugbank.comnih.gov. This enzymatic conversion is essential for integrating dietary or endogenously produced pentoses into central carbon metabolism drugbank.com.
Research has elucidated the crucial roles of D-X5P in cellular energy homeostasis and biosynthesis. Within the non-oxidative branch of the PPP, D-X5P serves as a donor of two-carbon units in transketolase reactions, which are vital for the synthesis of nucleotides and aromatic amino acids drugbank.comnih.gov. Furthermore, D-X5P has been identified as a regulator of glycolysis. It activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates phosphofructokinase 2 (PFK2). This activation leads to an increased production of fructose (B13574) 2,6-bisphosphate, a potent allosteric activator of glycolysis researchgate.net.
Beyond its direct roles in carbohydrate flux, D-X5P has been implicated in the regulation of gene expression. Studies suggest that D-X5P may promote the activity of the carbohydrate response element-binding protein (ChREBP), a transcription factor that plays a significant role in glucose metabolism and lipogenesis, particularly in the well-fed state drugbank.com.
Enzymatic Parameters of Human Xylulokinase (hXK)
The enzyme xylulokinase (XK) is central to the mammalian production of D-X5P. Research characterizing human xylulokinase (hXK) has provided key kinetic parameters that are fundamental to understanding its role in D-X5P metabolism. These parameters offer insights into the efficiency and substrate affinity of the enzyme responsible for phosphorylating D-xylulose.
| Parameter | Value | Unit | Notes |
| Km(Xu) | 24 ± 3 | μM | Michaelis constant for D-xylulose (Xu) |
| kcat | 35 ± 5 | s-1 | Catalytic rate constant for the phosphorylation of D-xylulose to D-X5P |
These kinetic data are derived from studies examining the activity of purified human xylulokinase, providing a quantitative basis for its metabolic function nih.gov.
Advanced Research Methodologies and Analytical Approaches
Quantitative Metabolic Flux Analysis (MFA)
Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions in a biological system. It provides a detailed snapshot of the flow of metabolites through a network, offering crucial information for understanding cellular physiology and for metabolic engineering efforts.
Isotopic tracing, particularly using carbon-13 (¹³C), is a cornerstone of metabolic flux analysis. In this method, a ¹³C-labeled substrate, such as D-xylose, is introduced into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including D-xylose 5-phosphate, and other connected pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. By measuring the distribution of ¹³C in these metabolites, typically using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways.
For instance, ¹³C-MFA has been instrumental in quantifying the flux through the non-oxidative pentose phosphate pathway during xylose utilization. Studies in engineered Saccharomyces cerevisiae have used ¹³C-labeling to demonstrate high flux through the non-oxidative PPP when xylose is the carbon source. This analysis can reveal metabolic bottlenecks and inefficiencies in engineered strains designed for biofuel production from lignocellulosic biomass nih.gov. Furthermore, detailed ¹³C-MFA can elucidate the directionality of fluxes within the non-oxidative PPP, showing, for example, a reversal of net flux from ribose-5-phosphate biosynthesis towards glycolysis under certain conditions, such as phagocytic stimulation in granulocytes mdpi.com.
Advanced ¹³C-MFA models can also account for complex metabolic phenomena like hexose phosphate recycling within the pentose phosphate pathway, providing a more accurate quantification of fluxes through major glucose- and xylose-consuming pathways nih.gov. The data generated from these experiments are crucial for validating and refining computational models of metabolism.
| Tracer Substrate | Organism/System | Key Findings Related to this compound |
| [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | Granulocytes | Phagocytic stimulation reverses non-oxidative PPP net fluxes from ribose-5-phosphate biosynthesis toward glycolytic pathways. mdpi.com |
| ¹³C-xylose | Saccharomyces cerevisiae | High flux through the non-oxidative Pentose Phosphate Pathway during xylose utilization. nih.gov |
| [1,2-¹³C₂]glucose | Cerebellar granule neurons | Significant processing of glucose through both oxidative and non-oxidative PPP, highlighting the importance of hexose phosphate recycling. nih.gov |
Computational models of metabolic networks are essential for interpreting the complex data generated by MFA and for simulating metabolic behavior under different conditions. These models consist of a stoichiometric representation of all known metabolic reactions in an organism. By applying constraints, such as substrate uptake rates and biomass composition, these models can predict metabolic flux distributions.
In the context of this compound, computational models have been used to simulate the metabolism of xylose and to identify targets for genetic engineering to improve the production of biofuels and other valuable chemicals. These models can predict the theoretical maximum yields of products and identify key enzymes that control the flux through the pathway. For example, stoichiometric models can be used to evaluate different synthetic pathways for D-xylose assimilation and predict their theoretical molar yields of desired products.
Furthermore, computational analysis is employed to understand the evolution and function of enzymes involved in this compound metabolism, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), providing insights into their structure and regulatory roles helsinki.fianr.fr. These models, when integrated with experimental data from techniques like ¹³C-MFA, provide a comprehensive understanding of the metabolic network surrounding this compound.
Genetic and Genomic Engineering
Genetic and genomic engineering techniques are pivotal for manipulating metabolic pathways to enhance the production of desired compounds or to study the function of specific genes and enzymes.
Targeted gene deletions and overexpressions are fundamental strategies in metabolic engineering. In the context of this compound, these techniques have been widely used to improve the efficiency of xylose fermentation in organisms like Saccharomyces cerevisiae.
Overexpression of Key Enzymes:
Xylulokinase (XK): The enzyme that phosphorylates D-xylulose to D-xylulose 5-phosphate is a critical control point. Overexpression of the xylulokinase gene (XKS1 in yeast) has been shown to be essential for efficient xylose metabolism nih.govresearchgate.netplos.org. However, studies have also shown that overexpression of XKS1 can sometimes reduce total xylose consumption, highlighting the need for balanced pathway engineering nih.gov.
Pentose Phosphate Pathway (PPP) Enzymes: To prevent the accumulation of this compound and pull the flux towards glycolysis, enzymes of the non-oxidative PPP, such as transketolase (encoded by TKL1) and transaldolase (encoded by TAL1), are often overexpressed. This strategy has been shown to improve both the rate of D-xylulose and D-xylose fermentation wikipedia.org.
Gene Deletions:
Competing Pathways: Genes encoding enzymes that divert intermediates away from the desired pathway may be deleted. For instance, deletion of genes involved in competing metabolic pathways can redirect carbon flux towards the production of target molecules derived from this compound.
Regulatory Genes: Deletion of regulatory genes can also have a profound impact on xylose metabolism. For example, the deletion of the phosphatase-encoding gene PHO13 in S. cerevisiae has been shown to transcriptionally activate genes in the non-oxidative PPP, thereby improving xylose fermentation plos.orgnih.gov. Similarly, mutations in the transcriptional regulator GCR2 can lead to the upregulation of PPP genes nih.gov.
| Gene Target | Engineering Strategy | Organism | Impact on this compound Metabolism/Xylose Fermentation |
| XKS1 (Xylulokinase) | Overexpression | Saccharomyces cerevisiae | Increased ethanol (B145695) yield, reduced xylitol (B92547) yield, but potentially reduced total xylose consumption. nih.gov |
| TKL1 (Transketolase), TAL1 (Transaldolase) | Overexpression | Saccharomyces cerevisiae | Increased fermentation rate of D-xylulose and D-xylose. wikipedia.org |
| PHO13 (Phosphatase) | Deletion | Saccharomyces cerevisiae | Upregulation of non-oxidative PPP genes, leading to improved xylose fermentation. plos.orgnih.gov |
| GCR2 (Transcriptional Regulator) | Deletion/Mutation | Saccharomyces cerevisiae | Upregulation of PPP genes. nih.gov |
While gene deletions and overexpressions modify the quantity of enzymes, rational design and directed evolution aim to improve the intrinsic properties of the enzymes themselves.
Rational Design: This approach utilizes knowledge of an enzyme's structure and catalytic mechanism to make specific, targeted mutations to alter its function. For example, rational design has been used to alter the substrate specificity of enzymes. By modifying the active site, an enzyme that normally acts on one substrate can be engineered to preferentially bind and convert another. This could be applied to enzymes in the xylose metabolic pathway to, for instance, reduce product inhibition or enhance catalytic efficiency with non-native substrates nih.govnih.gov.
Directed Evolution: This technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. It involves creating a large library of mutant enzymes through random mutagenesis, followed by a high-throughput screening or selection process to identify variants with improved characteristics. Directed evolution has been successfully applied to improve the catalytic efficiency and alter the substrate specificity of enzymes like transketolase anr.frnih.govmpg.de. For example, mutants of transketolase with improved specificity towards non-natural aldehyde substrates have been generated through directed evolution, demonstrating the potential to expand the synthetic capabilities of this enzyme nih.gov. This approach holds promise for optimizing other enzymes involved in this compound metabolism for various biotechnological applications.
Omics-Based Approaches (Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies provide a global view of the molecular components and processes within a cell, offering a systems-level understanding of how organisms respond to genetic or environmental changes.
Transcriptomics: This involves the large-scale analysis of gene expression by measuring the abundance of messenger RNA (mRNA) transcripts. Transcriptomic studies have been crucial in understanding the cellular response to xylose metabolism. For example, in engineered S. cerevisiae, transcriptome analysis has revealed that xylose does not trigger the same extent of carbon catabolite repression as glucose, leading to suboptimal fermentation helsinki.fi. Comparative transcriptome analyses of different xylose-utilizing yeast strains have highlighted differences in the expression of key genes in central carbon metabolism, stress response, and amino acid metabolism, providing insights into the molecular basis for their varying fermentation efficiencies nih.gov. These studies can identify novel gene targets for improving xylose utilization.
Proteomics: Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic analyses of xylose-metabolizing organisms have complemented transcriptomic data by confirming changes in protein abundance and revealing post-translational modifications. For instance, studies in S. cerevisiae have shown that the abundance of proteins involved in acetyl-CoA synthesis and cellular redox reactions is altered during growth on xylose helsinki.fi. Proteomic analysis can also provide insights into the regulation of metabolic pathways, such as the pentose phosphate pathway, in response to various stimuli or infections biorxiv.orgacs.org.
Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample. Metabolomic profiling provides a direct readout of the physiological state of a cell. In the context of this compound, metabolomics can be used to quantify the intracellular concentrations of this and other related metabolites, helping to identify metabolic bottlenecks. For example, metabolomic and ¹³C-metabolic flux analysis of a xylose-consuming S. cerevisiae strain revealed that while the flux through the non-oxidative PPP is high, there may be a bottleneck in lower glycolysis nih.gov. Liquid chromatography-mass spectrometry (LC-MS) based methods are particularly powerful for the detailed characterization of intermediates in pathways involving this compound nih.govcreative-proteomics.com.
| Omics Approach | Key Findings Related to this compound Metabolism |
| Transcriptomics | Xylose metabolism in engineered S. cerevisiae does not fully induce carbon catabolite repression seen with glucose. helsinki.fi Differential expression of central carbon metabolism and stress response genes in various xylose-fermenting strains. nih.gov |
| Proteomics | Altered abundance of proteins in acetyl-CoA synthesis and redox pathways during xylose metabolism. helsinki.fi Identification of post-translational modifications of glycolytic enzymes in response to xylose. helsinki.fi |
| Metabolomics | Identification of a potential bottleneck in lower glycolysis during xylose fermentation in S. cerevisiae. nih.gov Development of LC-MS methods for detailed profiling of this compound pathway intermediates. nih.gov |
Gene Expression Profiling in Response to Xylose Metabolism
Understanding how organisms adapt to utilize xylose as a carbon source is greatly informed by gene expression profiling. This technique reveals which genes are activated or suppressed during xylose metabolism, providing insights into the regulatory networks that govern this process.
One key area of investigation is the expression of genes encoding enzymes directly involved in the initial steps of xylose conversion. In many yeasts, this process is initiated by three key enzymes: xylose reductase (XR), xylitol dehydrogenase (XDH), and xylulokinase (XK). researchgate.net The genes encoding these enzymes, often denoted as XYL1, XYL2, and XYL3, are critical for the conversion of xylose into D-xylulose 5-phosphate. researchgate.net
Studies have shown that the level of oxygenation can significantly influence the expression of these genes. For instance, in some yeast species, moderate aeration leads to the upregulation of XYL1, XYL2, and XYL3, which correlates with higher enzymatic activities of XR and XDH. nih.gov However, under high aeration conditions, many species switch from producing ethanol to accumulating xylitol, a phenomenon accompanied by decreased enzyme activity and reduced expression of xylose metabolism-related genes. nih.gov This suggests that oxygen levels can act as a crucial regulator of the metabolic flux through the xylose utilization pathway.
Furthermore, the overexpression of genes related to the non-oxidative phase of the pentose phosphate pathway (PPP) has been demonstrated to positively impact the growth rate on xylulose. nih.gov This highlights the importance of the downstream processing of D-xylulose 5-phosphate for efficient xylose utilization.
The presence of the full set of XYL pathway genes does not always guarantee the ability of a yeast to metabolize xylose, indicating that gene content alone is not a sufficient predictor of this metabolic trait. nih.gov This has led researchers to investigate other factors, such as transporter presence and copy number, as well as the expression of other metabolic genes, which may also play a role in efficient xylose utilization. nih.gov
Table 1: Differentially Expressed Genes in Xylose Metabolism
| Gene | Encoded Protein | Function in Xylose Metabolism | Observed Regulation |
| XYL1 | Xylose Reductase (XR) | Reduction of xylose to xylitol | Upregulated with moderate aeration in some yeasts nih.gov |
| XYL2 | Xylitol Dehydrogenase (XDH) | Conversion of xylitol to xylulose | Upregulated with moderate aeration in some yeasts nih.gov |
| XYL3 | Xylulokinase (XK) | Phosphorylation of xylulose to D-xylulose 5-phosphate | Upregulated with moderate aeration in some yeasts nih.gov |
Metabolite Profiling of Pentose Phosphate Pathway Intermediates
The pentose phosphate pathway (PPP) is a central metabolic route that is intricately linked with xylose metabolism through the intermediate D-xylulose 5-phosphate. researchgate.net Profiling the intermediates of the PPP provides a snapshot of the metabolic state of a cell and can reveal bottlenecks or regulatory points in the pathway.
A variety of analytical techniques are employed for the quantification of PPP metabolites. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying these polar compounds. creative-proteomics.com The choice of column and mobile phase can be optimized to achieve high resolution of specific metabolites. creative-proteomics.com
More advanced methods often involve mass spectrometry (MS) coupled with liquid chromatography (LC-MS). researchgate.net LC-MS offers high sensitivity and specificity, allowing for the accurate quantification of a wide range of metabolites. One such method is the Group Specific Internal Standard Technology (GSIST), where an experimental sample and corresponding internal standards are derivatized with isotope-coded reagents. researchgate.netspringernature.com This approach helps to overcome issues with ion suppression and allows for precise quantification. researchgate.netspringernature.com Derivatization can also increase the hydrophobicity of the metabolites, enabling better separation with reversed-phase chromatography. springernature.com
Using these techniques, researchers can measure the levels of key PPP intermediates, including:
6-Phosphogluconate : An intermediate in the oxidative phase of the PPP, crucial for NADPH production. creative-proteomics.com
Ribose-5-phosphate : A precursor for nucleotide biosynthesis. creative-proteomics.com
Xylulose-5-phosphate : A key regulatory metabolite in the non-oxidative phase. creative-proteomics.com
Sedoheptulose 7-phosphate : An intermediate in the non-oxidative phase. researchgate.net
Erythrose 4-phosphate : An intermediate in the non-oxidative phase. researchgate.net
Glyceraldehyde 3-phosphate : An intermediate that links the PPP to glycolysis. researchgate.net
Table 2: Analytical Techniques for PPP Metabolite Profiling
| Technique | Principle | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on interactions with a stationary phase and solubility in a mobile phase. creative-proteomics.com | Versatile and widely applicable for polar compounds. creative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the mass analysis capabilities of MS. researchgate.net | High sensitivity and specificity for complex biological samples. researchgate.net |
| Group Specific Internal Standard Technology (GSIST) with LC-MS | Involves derivatization with isotope-coded reagents for precise quantification. researchgate.netspringernature.com | Minimizes ion suppression effects and allows for accurate quantification. researchgate.netspringernature.com |
Biochemical Assays and Protein Purification Techniques
The functional characterization of enzymes involved in the metabolism of this compound relies on robust biochemical assays and effective protein purification strategies.
Biochemical assays are essential for determining the activity of enzymes that produce or consume D-xylulose 5-phosphate. For instance, the activity of D-ribulose-5-phosphate 3-epimerase, which catalyzes the conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate, can be measured using an enzyme-coupled spectrophotometric assay. nih.gov In this assay, the D-xylulose 5-phosphate produced is further converted through a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by a change in absorbance at 340 nm. nih.gov
Another example is the hydroxamate assay, which can be used to measure the activity of xylulose 5-phosphate/fructose (B13574) 6-phosphate phosphoketolase (Xfp). nih.gov This enzyme breaks down D-xylulose 5-phosphate to produce acetyl phosphate, the quantity of which can be determined using this colorimetric method. nih.gov
The purification of these enzymes is a prerequisite for their detailed biochemical characterization. A typical protein purification protocol involves multiple steps to separate the target enzyme from a complex mixture of proteins in a cell-free extract. Common techniques include:
Ammonium Sulfate Precipitation : This method is often used as an initial step to concentrate the protein of interest and remove some impurities. nih.gov
Chromatography : Various chromatographic techniques are employed for high-resolution separation.
Ion-Exchange Chromatography (IEC) : Separates proteins based on their net charge. wur.nl
Size-Exclusion Chromatography (Gel Filtration) : Separates proteins based on their molecular size. creative-enzymes.com
Affinity Chromatography : Utilizes the specific binding of an enzyme to a ligand immobilized on a column. creative-enzymes.com For example, lectin affinity chromatography can be used for glycoproteins. nih.gov
The purity of the final enzyme preparation is typically assessed using methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). wur.nl
Table 3: Common Protein Purification Techniques for Xylose Metabolism Enzymes
| Technique | Principle of Separation | Typical Application in Purification Workflow |
| Ammonium Sulfate Precipitation | Differential solubility of proteins at high salt concentrations. nih.gov | Initial fractionation and concentration of the crude extract. nih.gov |
| Ion-Exchange Chromatography | Separation based on the net charge of the protein. wur.nl | Intermediate purification step to separate proteins with different isoelectric points. wur.nl |
| Size-Exclusion Chromatography | Separation based on the hydrodynamic radius (size and shape) of the protein. creative-enzymes.com | Polishing step to remove aggregates and proteins of different sizes. creative-enzymes.com |
| Affinity Chromatography | Specific binding interactions between the protein and a ligand. creative-enzymes.com | Highly specific purification, often used for tagged proteins or enzymes with known ligands. creative-enzymes.com |
Biotechnological Applications and Metabolic Engineering Strategies
Enhancement of Biofuel Production from Lignocellulosic Biomass
Lignocellulosic biomass, abundant and renewable, represents a significant feedstock for sustainable biofuel production. Hemicellulose, a major component of this biomass, is rich in D-xylose, a five-carbon sugar that requires specific metabolic pathways for efficient conversion into biofuels like ethanol (B145695). The integration of D-xylose metabolism into industrial microorganisms is a key area of metabolic engineering.
Improved Xylose Fermentation in Engineered Microorganisms
The efficient fermentation of D-xylose to ethanol is a critical step towards cost-effective lignocellulosic biorefineries. While many microorganisms naturally metabolize D-xylose, the industrially preferred yeast Saccharomyces cerevisiae does not natively possess the pathways for its efficient utilization wikipedia.orgnih.govd-nb.infonih.govfrontiersin.org. To enable S. cerevisiae to ferment D-xylose, metabolic engineering strategies focus on introducing or enhancing the necessary enzymatic machinery.
D-xylose is typically converted to D-xylulose, which is then phosphorylated by xylulokinase to form D-xylose 5-phosphate (Xu5P) wikipedia.orguminho.ptfrontiersin.org. Xu5P serves as an entry point into the pentose (B10789219) phosphate (B84403) pathway (PPP), where it is further metabolized to intermediates like glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate, which then feed into glycolysis for ethanol production d-nb.infonrel.gov. Two primary pathways are engineered into S. cerevisiae for D-xylose conversion:
Oxido-reductase Pathway (XR/XDH): This pathway involves D-xylose reductase (XR) converting D-xylose to xylitol (B92547) (using NADPH or NADH), followed by xylitol dehydrogenase (XDH) converting xylitol to D-xylulose (using NAD⁺) wikipedia.orgnih.govfrontiersin.org. D-xylulose is subsequently phosphorylated to Xu5P. Challenges with this pathway include cofactor imbalances and the accumulation of xylitol as a byproduct nih.govnih.gov.
Isomerase Pathway (XI): This pathway utilizes D-xylose isomerase (XI) to directly convert D-xylose to D-xylulose, which is then phosphorylated to Xu5P wikipedia.orgfrontiersin.org. This pathway is often considered more thermodynamically advantageous than the XR/XDH pathway nih.gov.
Engineering efforts aim to balance the expression of these enzymes and downstream PPP components to maximize the flux towards ethanol production frontiersin.org.
Table 1: Key Steps in Engineered D-Xylose Fermentation to Ethanol
| Step | Substrate(s) | Enzyme(s) | Product(s) | Pathway Entry Point | Significance |
| 1 | D-Xylose | Xylose Reductase (XR) | Xylitol | - | First step in the oxido-reductase pathway. Requires cofactor (NADPH/NADH). |
| 2 | Xylitol | Xylitol Dehydrogenase (XDH) | D-Xylulose | - | Second step in oxido-reductase pathway. Requires NAD⁺. |
| 1' | D-Xylose | D-Xylose Isomerase (XI) | D-Xylulose | - | Direct conversion in the isomerase pathway. |
| 3 | D-Xylulose | Xylulokinase (XK) | This compound (Xu5P) | Pentose Phosphate Pathway (PPP) | Essential phosphorylation step to enter the PPP. |
| 4 | This compound | PPP Enzymes (e.g., Transketolase, Transaldolase) | Glyceraldehyde 3-phosphate, Fructose 6-phosphate | Glycolysis | Xu5P is metabolized to intermediates that feed into glycolysis for ethanol production. d-nb.infonrel.gov |
Strategies for Overcoming Bioconversion Bottlenecks
Several bottlenecks hinder the efficient bioconversion of D-xylose, including carbon catabolite repression (where glucose is preferentially consumed), inefficient xylose transport into the cell, low activity of downstream PPP enzymes, and cofactor imbalances in the XR/XDH pathway nih.govresearchgate.netnih.govnih.gov.
Metabolic engineering strategies to overcome these limitations include:
Enhancing Xylose Transport: Introducing high-affinity xylose transporters can improve uptake rates frontiersin.org.
Optimizing Xylulokinase Activity: The endogenous Saccharomyces cerevisiae xylulokinase (XKS1) may have insufficient expression levels for efficient conversion of D-xylulose to Xu5P; thus, overexpression or the use of more efficient heterologous xylulokinases is employed d-nb.infofrontiersin.org.
Balancing Cofactor Regeneration: In the XR/XDH pathway, balancing the regeneration of NAD⁺ and NADPH is crucial to prevent xylitol accumulation and improve ethanol yield nih.govnih.gov.
Boosting PPP Flux: Overexpression of genes encoding enzymes within the non-oxidative branch of the PPP, such as RKI1 (ribose-5-phosphate isomerase), RPE1 (ribulose-5-phosphate 3-epimerase), TKL1 (transketolase), and TAL1 (transaldolase), can enhance the metabolic flux from Xu5P towards glycolysis frontiersin.org.
Evolutionary Engineering: Adaptation and evolutionary strategies have been used to improve xylose utilization rates in engineered strains nih.govfrontiersin.org.
Enzymatic Synthesis: For industrial applications, direct enzymatic synthesis of this compound from D-xylose and polyphosphate using minimized enzyme cascades (e.g., xylose isomerase and xylulokinase) has been developed, offering a cost-effective route to produce this sugar phosphate researchgate.netnih.gov.
Production of High-Value Biochemicals and Natural Products
The metabolic pathways involving phosphorylated sugars are central to the production of various high-value compounds. While this compound is a key intermediate in central metabolism, its direct role in the biosynthesis of certain high-value products is specific.
Engineered Biosynthesis of Isoprenoids and Derivatives
Isoprenoids, a vast class of natural products with diverse applications in pharmaceuticals, fragrances, and biofuels, are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway osti.govnih.govresearchgate.netannualreviews.orgmdpi.com.
The DXP/MEP pathway, located in plastids in plants and bacteria, initiates with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP) researchgate.netannualreviews.orgmdpi.com. DXP is the first committed intermediate in this pathway, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) nih.govmdpi.comfrontiersin.org. This pathway leads to the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids researchgate.netannualreviews.org.
This compound (Xu5P) is not directly involved in the biosynthesis of isoprenoids via the DXP/MEP pathway. While both pathways utilize phosphorylated five-carbon sugars, Xu5P is an intermediate of the pentose phosphate pathway, distinct from the DXP precursor in the MEP pathway. Engineering efforts for isoprenoid production often focus on enhancing the DXP/MEP pathway, for instance, by overexpressing the DXS enzyme, which is often a rate-limiting step nih.govmdpi.comfrontiersin.org.
Table 2: Isoprenoid Biosynthesis Pathways
| Pathway Name | Primary Location | Initial Precursors | Key First Intermediate | Primary Products | Relevance to this compound |
| MVA Pathway | Cytosol | Acetyl-CoA | HMG-CoA | Sterols, Sesquiterpenes, Triterpenes | None |
| DXP/MEP Pathway | Plastids (Plants), Cytosol (Bacteria) | Pyruvate + Glyceraldehyde-3-phosphate (G3P) | 1-Deoxy-D-xylulose 5-phosphate (DXP) | Carotenoids, Phytol, Plastquinone, Monoterpenes, Diterpenes | None |
Development of Novel Biocatalysts for Industrial Scale Synthesis
The efficient and cost-effective synthesis of this compound itself is crucial for its use as a research chemical and potentially as a building block. Traditional microbial fermentation methods are not ideal for producing sugar phosphates due to their charged nature, which hinders secretion from cells nih.gov. Therefore, enzymatic synthesis methods have been developed.
One notable approach involves the enzymatic synthesis of this compound from D-xylose and polyphosphate using a minimized two-enzyme cascade comprising xylose isomerase and xylulokinase researchgate.netnih.gov. This method bypasses the need for ATP regeneration via polyphosphate kinase by utilizing the promiscuous activity of xylulokinase from certain hyperthermophilic bacteria on polyphosphate researchgate.net. This enzymatic route offers a more cost-effective and feasible method for producing this compound compared to other chemical or enzymatic strategies researchgate.netnih.gov.
Furthermore, specific xylulokinases, such as those from Saccharomyces cerevisiae (encoded by XKS1) or Escherichia coli, can be employed for the biocatalytic phosphorylation of D-xylulose to this compound, often using ATP regeneration systems tandfonline.com. These biocatalytic approaches are essential for developing novel enzymes and processes for the industrial-scale synthesis of valuable phosphorylated metabolites tandfonline.com.
Table 3: Enzymatic Synthesis of this compound
| Starting Materials | Key Enzymes | Cofactor/Energy Source | Product | Notes |
| D-Xylose, Polyphosphate | Xylose Isomerase, Xylulokinase | Polyphosphate | This compound (Xu5P) | Minimized two-enzyme cascade; efficient and cost-effective. researchgate.netnih.gov |
| D-Xylose, Polyphosphate | Xylose Isomerase, Xylulokinase, Polyphosphate Kinase | Polyphosphate, ATP | This compound (Xu5P) | Three-enzyme system for ATP regeneration. researchgate.net |
| D-Xylulose | Xylulokinase (e.g., from S. cerevisiae or E. coli) | ATP (regenerated) | This compound (Xu5P) | Biocatalytic phosphorylation of D-xylulose. tandfonline.com |
Concluding Remarks and Future Research Perspectives
Uncharted Regulatory Networks and Metabolic Crosstalk
While the role of D-xylulose 5-phosphate (Xu5P) in the pentose (B10789219) phosphate (B84403) pathway (PPP) and its influence on glycolysis are well-established, many of its regulatory networks and metabolic interactions remain uncharted territory. The intricate connections between the PPP and other central metabolic pathways, such as amino acid and lipid metabolism, are only beginning to be understood at a systems level. weebly.compatsnap.com For instance, the regulatory interplay between Xu5P in the PPP and 1-deoxy-D-xylulose 5-phosphate (DXP) in the methylerythritol phosphate (MEP) pathway, particularly in organisms with plastids, requires further investigation. pnas.org The MEP pathway is responsible for the biosynthesis of isoprenoids, a large and diverse class of molecules. pnas.orgfrontiersin.org Understanding how the flux through these interconnected pathways is coordinated is crucial for a complete picture of cellular metabolism.
Future research should focus on identifying and characterizing the signaling molecules and transcription factors that respond to changes in Xu5P levels, beyond the known interaction with ChREBP. wikipedia.org It is plausible that Xu5P, or its downstream metabolites, may have as-yet-undiscovered roles in regulating gene expression related to cellular growth, stress responses, and differentiation. Elucidating these novel regulatory functions will provide a more comprehensive understanding of how cells adapt their metabolism to changing environmental and physiological conditions.
Integration of Multi-Omics Data for Systems-Level Understanding
To unravel the complex roles of D-xylulose 5-phosphate, a systems-level approach integrating various "omics" data is indispensable. patsnap.com The advancement of high-throughput technologies like genomics, transcriptomics, proteomics, and metabolomics provides an unprecedented opportunity to study cellular processes holistically. frontiersin.orgrsc.org By combining these datasets, researchers can construct comprehensive metabolic network models that simulate and predict the flow of metabolites (flux) through various pathways under different conditions. patsnap.comfrontiersin.org
Metabolomic studies have already been instrumental in demonstrating how cells adjust PPP activity to generate NADPH for defense against oxidative stress. patsnap.com Integrating this with transcriptomic and proteomic data can reveal the regulatory mechanisms, from gene expression to enzyme activity, that govern these adjustments. For example, multi-omics analysis in the yeast Rhodosporidium toruloides has suggested an alternative pathway for D-xylose utilization that bypasses the typical formation of D-xylulose-5-phosphate, instead proceeding through D-ribulose-5-phosphate. frontiersin.org Such integrated approaches are crucial for understanding the broader impact of Xu5P on cellular energy balance and biosynthetic capacity. weebly.compatsnap.com
Design of Synthetic Pathways and Novel Biocatalysts
The unique position of D-xylulose 5-phosphate as a key intermediate in pentose metabolism makes it an attractive target for metabolic engineering and synthetic biology. plos.org There is growing interest in designing synthetic pathways and engineering novel biocatalysts to produce valuable chemicals and biofuels from lignocellulosic biomass, of which D-xylose is a major component. researchgate.net The development of efficient enzymatic cascades for the synthesis of Xu5P from D-xylose is a significant step in this direction. researchgate.netnih.gov
Researchers have successfully demonstrated the one-pot synthesis of Xu5P from D-xylose and polyphosphate using a minimized two-enzyme system, which could make the production of this expensive sugar phosphate more economically feasible. researchgate.netnih.govresearchgate.net Furthermore, the discovery and characterization of new enzymes, such as xylulokinases with promiscuous activity, open up possibilities for creating more efficient and robust synthetic pathways. researchgate.nettandfonline.com The search for novel biocatalysts through methods like metagenomics can further expand the enzymatic toolbox for these applications. vu.lt The ultimate goal is to create microbial cell factories or cell-free systems that can efficiently convert renewable feedstocks into high-value products through engineered pathways pivoting around Xu5P. researchgate.net
Broadening the Scope of D-Xylulose 5-Phosphate Research in Diverse Biological Systems
Much of the current knowledge about D-xylulose 5-phosphate is derived from studies in model organisms like Escherichia coli, yeast, and mammalian cells. However, the metabolic pathways and their regulation can vary significantly across different domains of life. Future research should aim to broaden the scope of Xu5P investigation to a more diverse range of biological systems, including non-model microorganisms, plants, and various animal tissues.
In plants, for example, the PPP and its intermediates are compartmentalized between the cytosol and plastids, adding another layer of regulatory complexity. wikipedia.org Understanding the specific roles of Xu5P in different plant tissues and developmental stages is crucial, especially in the context of crop improvement and the production of plant-derived natural products. mdpi.comfrontiersin.org Similarly, investigating the metabolism of Xu5P in pathogenic bacteria and parasites could reveal novel drug targets. asm.org For instance, the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which produces a related compound, is considered a promising target for new antibacterial drugs. asm.org By exploring the nuances of Xu5P metabolism in a wider array of organisms, we can gain a deeper appreciation for its fundamental importance in biology and uncover new avenues for biotechnological and therapeutic applications.
Q & A
What is the role of Xu5P in central carbon metabolism, and how can its flux be experimentally quantified?
Xu5P is a key intermediate in the pentose phosphate pathway (PPP), linking carbohydrate metabolism to nucleotide synthesis and redox balance. In Saccharomyces cerevisiae, Xu5P is generated via xylulokinase (Xks1)-mediated phosphorylation of D-xylulose, but excessive Xks1 activity can deplete ATP, impairing growth under high D-xylose conditions . To quantify flux, researchers use -isotope tracing combined with mass spectrometry to track carbon redistribution through PPP enzymes like transketolase (TKL1) and ribose-5-phosphate isomerase (RKI1). For example, overexpression of TKL1 and RKI1 in engineered yeast strains increases Xu5P flux into glycolysis, improving D-xylose co-utilization with glucose .
How do methodological differences in enzyme cascades impact Xu5P synthesis efficiency?
Xu5P synthesis from D-xylose can be achieved via a two-enzyme system (xylulokinase and polyphosphate kinase), but yield optimization requires balancing substrate promiscuity and cofactor requirements. Kim & Zhang (2016) achieved 64% conversion (32 mM Xu5P from 50 mM D-xylose) by optimizing polyphosphate chain length (n=15–20) and temperature (45°C) to enhance enzyme stability . In contrast, ATP-dependent systems face limitations due to cofactor degradation; substituting polyphosphate for ATP circumvents this but requires careful pH control to prevent phosphatase interference .
What experimental strategies resolve contradictions in PPP gene overexpression effects on Xu5P metabolism?
Conflicting reports on PPP gene overexpression (e.g., XKS1 in S. cerevisiae) arise from strain-specific genetic backgrounds, promoter strength, and substrate concentrations. For instance, XKS1 overexpression in wild-type yeast is lethal on D-xylulose due to ATP drain, but tolerable in engineered strains with upregulated PPP downstream genes (e.g., TAL1 or RPE1) . To reconcile discrepancies, researchers should:
- Use tunable promoters (e.g., galactose-inducible) to titrate gene expression .
- Measure intracellular ATP/ADP ratios and PPP metabolite pools (e.g., sedoheptulose 7-phosphate) via LC-MS .
- Standardize D-xylose concentrations (e.g., 2–8% w/v) to mimic industrial conditions .
How does Xu5P compartmentalization in plant plastids influence metabolic engineering outcomes?
In plants, the xylulose 5-phosphate/phosphate translocator (XPT) mediates Xu5P exchange between cytosol and plastids, enabling carbon partitioning for terpenoid biosynthesis. Arabidopsis XPT preferentially transports Xu5P over ribose 5-phosphate, linking cytosolic PPP to plastidic isoprenoid pathways . Engineering XPT activity could enhance metabolic flux toward target products, but requires:
- CRISPR-Cas9-mediated knockout of competing transporters (e.g., glucose-6-phosphate translocators).
- In vivo -NMR to monitor subcellular phosphate dynamics .
What structural features of DXP synthase (DXS) are critical for Xu5P analog design as antimicrobials?
DXS catalyzes the first step in the MEP pathway, converting pyruvate and D-glyceraldehyde 3-phosphate to 1-deoxy-D-xylulose 5-phosphate (DXP). Inhibitors like alkylacetylphosphonates mimic the DXP intermediate, binding to a conserved thiamine diphosphate (ThDP) pocket. Key structural insights include:
- Lys166 and Asp420 residues stabilize the ThDP-lactyl intermediate via hydrogen bonding .
- Substrate promiscuity allows DXS to accept non-natural aldehydes, enabling rational design of transition-state analogs .
- Cryo-EM studies of Mycobacterium tuberculosis DXS reveal conformational flexibility during catalysis, informing allosteric inhibitor development .
Why do archaeal Xu5P pathways differ from bacterial systems, and how can this divergence be exploited?
Haloferax volcanii degrades D-xylose via a novel pathway lacking Xu5P, instead producing α-ketoglutarate through dehydrogenase-mediated steps . This divergence suggests evolutionary adaptation to hypersaline environments. Comparative genomics and proteomics can identify unique archaeal enzymes (e.g., xylose dehydrogenases) for industrial applications, such as low-water-activity bioreactors .
How do in vitro synthetic biology platforms address challenges in Xu5P-dependent pathway prototyping?
Cell-free systems enable rapid testing of Xu5P-dependent pathways without cellular toxicity constraints. For example, Karim & Jewett (2016) reconstructed a Xu5P-to-riboflavin pathway using E. coli lysates, achieving 90% theoretical yield by optimizing enzyme ratios (transketolase:ribulose-5-phosphate epimerase = 2:1) and ATP regeneration . Key advantages include:
- Real-time monitoring of intermediate accumulation.
- Integration of non-native enzymes (e.g., thermophilic xylulokinases) for enhanced stability .
What analytical techniques validate Xu5P identity and purity in synthetic preparations?
For novel Xu5P derivatives, orthogonal methods are required:
- NMR : Confirms phosphate group position and purity (δ = 3–5 ppm for pentose phosphates) .
- HPAEC-PAD : Quantifies Xu5P in mixtures without derivatization, with a retention time of 8.2 min under CarboPac PA1 columns .
- Enzymatic assays : Couple Xu5P to NADH production via ribulose-5-phosphate epimerase and ribose-5-phosphate isomerase, monitored at 340 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
